![molecular formula C8H15NNaO12S2 B1176543 N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt CAS No. 157296-98-5](/img/structure/B1176543.png)
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt
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Overview
Description
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is a chemical compound used in various biochemical research . It is a substrate used to identify, differentiate, and characterize N-acetylgalactosamine sulfatase .
Synthesis Analysis
The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves the use of rare earth metal triflates . This method allows for the synthesis of both α-glycosides and β-glycosides of GalNAc . The results indicate that any interested GalNAc-containing substrates could be prepared by this simple strategy .Chemical Reactions Analysis
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is involved in various chemical reactions. For instance, it is used as a substrate in enzymology to study the specificity and kinetics of sulfatases and glycosyltransferases . It also aids in understanding the fine structure of proteoglycans and their interaction with a variety of proteins .Scientific Research Applications
Marine Polysaccharide Research
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt: is crucial in the study of marine polysaccharides. Researchers have cloned and characterized a novel sulfatase from a marine Arthrobacter strain that shows activity on this compound . This enzyme plays a role in the degradation of chondroitin sulfate, a marine polysaccharide, suggesting its potential in understanding and harnessing the bioactivity of marine-origin polysaccharides.
Protein Glycosylation
This compound serves as an initial O-linked sugar to many serine and threonine residues during protein glycosylation . It’s a fundamental process in post-translational modification, affecting protein folding, stability, and cell signaling pathways. Understanding its role can lead to advancements in therapeutic protein production and disease treatment strategies.
Affinity Chromatography
In affinity chromatography, N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is used as part of the carbohydrate matrices . Its specific binding properties allow for the separation and purification of glycoproteins, which is essential in biopharmaceuticals and diagnostic research.
Ice Recrystallization Inhibition
The compound has been instrumental in designing potent small-molecule ice recrystallization inhibitors . These inhibitors have applications in cryopreservation and organ transplantation, where controlling ice formation is critical to preserving cell viability.
Enzyme Characterization
It is used as a substrate to identify, differentiate, and characterize enzymes like N-acetylgalactosamine sulfatase and arylsulfatase . This application is significant in enzyme therapy for treating metabolic disorders where such enzymes are deficient or malfunctioning.
Periodontal Disease Research
Studies have utilized N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt in researching periodontal disease . It helps in understanding the glycosylation patterns in periodontal pathogens and the host response, which can lead to new therapeutic approaches.
Mechanism of Action
Target of Action
The primary target of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is N-acetyl-D-galactosaminidase , an enzyme that catalyzes the cleavage of N-acetylglucosamine (GlcNAc), the monomeric unit of the polymer chitin .
Mode of Action
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt interacts with its target, N-acetyl-D-galactosaminidase, by serving as a substrate for the enzyme. The compound undergoes enzymatic cleavage, resulting in the formation of N-acetyl-D-galactosamine .
Biochemical Pathways
The action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt primarily affects the chondroitin-degrading cascade reaction . This pathway involves the removal of sulfate from monomeric GalNAc4S from chondroitin sulfate degradation products . The compound’s action on this pathway suggests its involvement in the metabolism of chondroitin sulfate A .
Result of Action
The enzymatic action on N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt results in the formation of N-acetyl-D-galactosamine . This suggests that the compound’s action leads to the production of this monosaccharide, which has various roles in biological systems, including serving as a component of glycoproteins and glycolipids.
Action Environment
The action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is influenced by environmental factors such as temperature and pH. The temperature and pH activity profiles are narrow, with an activity optimum at 40–50 °C and a pH optimum at pH 5.5 .
Future Directions
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt and similar compounds have potential uses in regenerative medicine . They are key subjects in biomedical applications including wound healing, bone regeneration, antibacterial effect, and oral hygiene . They also play a role in the development of biocompatible materials that mimic the extracellular matrix, contributing to advances in tissue engineering .
properties
InChI |
InChI=1S/C8H15NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDLTOXRLXWMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NNaO12S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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